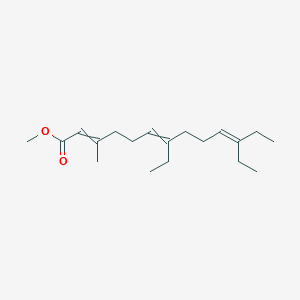
Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate is an organic compound with the molecular formula C17H28O2. It is a member of the ester family, characterized by the presence of a methyl ester functional group. This compound is notable for its unique structure, which includes multiple double bonds and alkyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, ethers.
Wissenschaftliche Forschungsanwendungen
Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s multiple double bonds and alkyl substituents may also influence its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3,7,11-trimethyltrideca-2,6,10-trienoate
- Methyl 3,7,11-trimethyldodeca-2,6,10-trienoate
- Methyl 3,7,11-trimethyldodeca-2,6,10-trienyl propionate
Uniqueness
Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate is unique due to its specific alkyl substituents and the arrangement of double bonds
Eigenschaften
CAS-Nummer |
65954-48-5 |
|---|---|
Molekularformel |
C19H32O2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate |
InChI |
InChI=1S/C19H32O2/c1-6-17(7-2)12-10-14-18(8-3)13-9-11-16(4)15-19(20)21-5/h12-13,15H,6-11,14H2,1-5H3 |
InChI-Schlüssel |
CSQIDALAJPYXRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CCCC(=CCCC(=CC(=O)OC)C)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



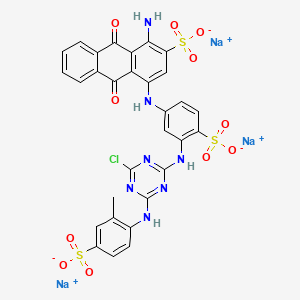



![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)

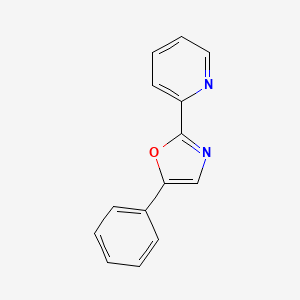

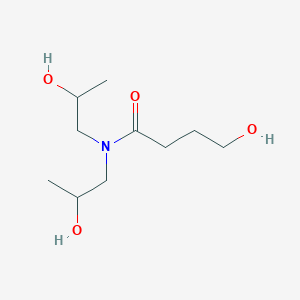
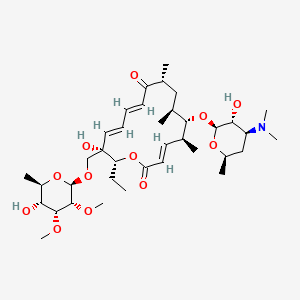
![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
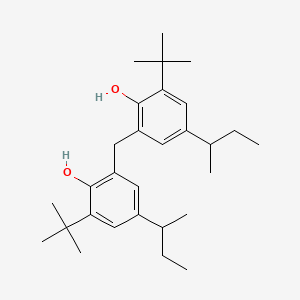
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
